[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(benzimidazol-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H,8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJFRPGUUIVNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with benzodiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-aminopyridine reacts with the benzodiazole derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. Specifically, [2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential use in developing new antibiotics or antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death .
Material Science
Fluorescent Materials
The unique structure of this compound allows it to be utilized in the synthesis of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it valuable for developing advanced display technologies .
Polymer Composites
Incorporating this compound into polymer matrices enhances the mechanical and thermal properties of the resulting composites. This application is particularly relevant in creating durable materials for automotive and aerospace industries, where lightweight and strong materials are essential .
Environmental Applications
Heavy Metal Ion Detection
The compound has been explored as a chelating agent for detecting heavy metal ions in environmental samples. Its ability to form stable complexes with metals such as lead and mercury allows for sensitive detection methods that could be used in environmental monitoring .
Comprehensive Data Table
| Application Area | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; potential for drug development |
| Antimicrobial Properties | Effective against various bacteria and fungi; potential for new antibiotics |
| Fluorescent Materials | Used in OLEDs; emits light upon excitation |
| Polymer Composites | Enhances mechanical and thermal properties; applicable in automotive and aerospace industries |
| Heavy Metal Ion Detection | Forms stable complexes with heavy metals; useful in environmental monitoring |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In research conducted by International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited significant antimicrobial activity, suggesting its potential as a therapeutic agent.
Case Study 3: Environmental Monitoring
A recent study highlighted the use of this compound as a chelating agent for detecting lead ions in water samples. The method demonstrated high sensitivity and selectivity, making it a viable option for environmental testing.
Mechanism of Action
The mechanism of action of [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers
(a) [6-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine (CAS: 953748-84-0)
- Structural Difference : Benzodiazepine substitution at the 6-position of pyridine instead of 2.
- Properties : Molecular weight 224.27 g/mol (identical to the target compound), purity 98% .
(b) 6-(1H-1,3-Benzodiazol-1-yl)pyridin-3-amine (CAS: 937603-91-3)
Heterocyclic Variants
(a) [6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine (CAS: 953902-13-1)
- Structural Difference : Replaces benzimidazole with a 2-methylimidazole group.
- Properties: Smaller heterocycle (imidazole vs. 2.1 for the target compound). Molecular weight 188.23 g/mol .
(b) [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine (CAS: 63499-91-2)
Functional Group Modifications
(a) (1-Benzylpiperidin-3-yl)methanamine
- Structural Difference : Piperidine ring replaces pyridine-benzimidazole system.
(b) 2-(1H-Benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine
- Structural Difference : Ethylamine linker with a 3-methoxyphenyl group.
- Properties : Molecular weight 267.33 g/mol ; broader aromatic system may enhance receptor binding .
Biological Activity
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- CAS Number : 16795489
- Structure : The compound features a benzodiazole ring fused with a pyridine moiety, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, including those related to cancer progression. For instance, certain derivatives exhibit IC50 values in the low nanomolar range against specific cancer cell lines .
- Antimicrobial Activity : Benzodiazole derivatives are known for their antimicrobial properties. The presence of the benzodiazole moiety enhances the interaction with microbial targets, leading to effective inhibition .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.
Case Study 1: Cancer Cell Line Inhibition
In a study examining the effects of various benzodiazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against HL60 and HCT116 cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation. This suggests potential applications in targeted cancer therapies.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of benzodiazole derivatives revealed that compounds structurally related to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential role in developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine, and how can intermediates be characterized?
A common approach involves condensation reactions between pyridine derivatives and benzodiazole precursors, followed by reduction of nitriles or imines to introduce the methanamine group. For example, NaBH₄-mediated reductive amination (as seen in related methanamine syntheses) can yield the target compound . Key intermediates should be characterized via:
Q. What spectroscopic and computational methods are recommended for structural validation?
- NMR : Assign shifts using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly near the benzodiazole-pyridine junction .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare computed vs. experimental NMR/IR spectra to verify stereoelectronic effects .
- Collision Cross-Section (CCS) Analysis : Use ion mobility spectrometry to predict gas-phase conformer stability, leveraging SMILES/InChI descriptors (e.g.,
C1=CC(=C(N=C1)OC(F)F)CNfor related difluoromethoxy analogs) .
Q. How can preliminary biological activity be screened for this compound?
- In Vitro Assays : Test inhibition of microbial growth (e.g., E. coli, S. aureus) or enzymatic targets (e.g., kinases, proteases) at 10–100 µM concentrations .
- Cytotoxicity Profiling : Use MTT assays in mammalian cell lines (e.g., HeLa, A549) to identify IC₅₀ values. Note: Perinuclear staining patterns in similar compounds suggest intracellular targeting .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Stereochemical variations (e.g., chiral centers in substituents) can alter binding affinity by >10-fold. For example, diastereomers of pyrano-pyridinyl methanamines show divergent anti-inflammatory activity due to differential interactions with hydrophobic enzyme pockets . Methodological recommendations:
- Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol gradients.
- Molecular Docking : Perform flexible docking (AutoDock Vina) to compare enantiomer binding modes .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent Modulation : Replace the pyridine’s OCH₃ group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. For example, difluoromethoxy analogs exhibit improved solubility and target engagement .
- Bioisosteric Replacement : Replace benzodiazole with triazoles (e.g., 1,2,4-triazole) to reduce cytotoxicity while maintaining potency .
Q. What computational strategies predict metabolic pathways and toxicity?
- ADMET Prediction : Use tools like SwissADME to assess permeability (LogP <3), cytochrome P450 interactions, and hERG inhibition risks.
- Metabolic Pathway Simulation : Apply Pistachio/BKMS databases to identify likely Phase I oxidation sites (e.g., benzylic C-H bonds) .
Q. How should researchers resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., conflicting kinase inhibition data) may arise from assay conditions or impurity profiles. Mitigation strategies:
Q. What crystallographic techniques are suitable for resolving its 3D structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
